molecular formula C30H31FN4O4 B162032 N-(4-Nitrobenzyl)spiperone CAS No. 138091-80-2

N-(4-Nitrobenzyl)spiperone

Cat. No. B162032
M. Wt: 530.6 g/mol
InChI Key: LUQXMQICZKCESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Nitrobenzyl)spiperone, also known as NBSP, is a chemical compound that belongs to the spiperone family. Spiperone is a class of compounds that has been extensively studied for its potential use in treating various neurological disorders. NBSP is a potent dopamine receptor antagonist that has been used in scientific research to study the dopamine receptor system in the brain.

Mechanism Of Action

N-(4-Nitrobenzyl)spiperone acts as a competitive antagonist of the dopamine receptor system. It binds to the dopamine receptors and prevents the binding of dopamine to the receptors. This results in a decrease in the activation of the dopamine receptor system, which has been linked to various neurological disorders.

Biochemical And Physiological Effects

N-(4-Nitrobenzyl)spiperone has been shown to have a significant effect on the dopamine receptor system in the brain. It has been shown to decrease the activity of the dopamine receptor system, which has been linked to various neurological disorders. N-(4-Nitrobenzyl)spiperone has also been shown to have an effect on other neurotransmitter systems in the brain, such as the serotonin receptor system.

Advantages And Limitations For Lab Experiments

The use of N-(4-Nitrobenzyl)spiperone in scientific research has several advantages. It is a potent dopamine receptor antagonist that has been extensively studied for its potential use in treating various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, the use of N-(4-Nitrobenzyl)spiperone in scientific research also has limitations. It is a potent dopamine receptor antagonist that can have significant effects on the dopamine receptor system in the brain. This can make it difficult to interpret the results of experiments that use N-(4-Nitrobenzyl)spiperone.

Future Directions

There are several future directions for the use of N-(4-Nitrobenzyl)spiperone in scientific research. One potential direction is the use of N-(4-Nitrobenzyl)spiperone in the treatment of various neurological disorders. Another potential direction is the use of N-(4-Nitrobenzyl)spiperone in the development of new drugs that target the dopamine receptor system. Additionally, N-(4-Nitrobenzyl)spiperone can be used in combination with other drugs to study the interaction between different neurotransmitter systems in the brain.

Synthesis Methods

N-(4-Nitrobenzyl)spiperone can be synthesized using a simple one-pot reaction. The reaction involves the reaction of 4-nitrobenzyl chloride with spiperone in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N-(4-Nitrobenzyl)spiperone.

Scientific Research Applications

N-(4-Nitrobenzyl)spiperone has been extensively used in scientific research to study the dopamine receptor system in the brain. It has been used to study the binding affinity of dopamine receptors and to investigate the role of dopamine receptors in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction.

properties

CAS RN

138091-80-2

Product Name

N-(4-Nitrobenzyl)spiperone

Molecular Formula

C30H31FN4O4

Molecular Weight

530.6 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(4-nitrophenyl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C30H31FN4O4/c31-25-12-10-24(11-13-25)28(36)7-4-18-32-19-16-30(17-20-32)29(37)33(22-34(30)26-5-2-1-3-6-26)21-23-8-14-27(15-9-23)35(38)39/h1-3,5-6,8-15H,4,7,16-22H2

InChI Key

LUQXMQICZKCESV-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F

synonyms

N-(4-nitrobenzyl)spiperone
N-(4-nitrobenzyl)spiperone hydrochloride
N-(p-nitrobenzyl)spiperone
PNBS-4

Origin of Product

United States

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